Selective Elimination of NK Cell Function: LLOMe vs. Phe-OMe and D-Stereoisomer Analogs
LLOMe exhibits irreversible elimination of human natural killer (NK) cell function at concentrations >50 µM with a 15-minute exposure, whereas Phe-OMe has no toxic effect on NK cells or CTL precursors, and dipeptide methyl esters containing D-stereoisomers or polar amino acids produce no NK toxic effect [1][2].
| Evidence Dimension | NK cell function elimination |
|---|---|
| Target Compound Data | >50 µM, 15 min exposure → complete and irreversible NK function elimination |
| Comparator Or Baseline | Phe-OMe: no NK toxic effect; D-stereoisomer dipeptide esters: no NK toxic effect |
| Quantified Difference | Qualitative binary difference: active vs. inactive |
| Conditions | Human peripheral blood lymphocytes; NK function assessed by K562 target cell lysis |
Why This Matters
Confirms that LLOMe's NK toxicity is structure-specific and not a general property of hydrophobic dipeptide esters, ensuring predictable depletion of cytotoxic effector cells in immunomodulation protocols.
- [1] Thiele DL, Lipsky PE. Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proc Natl Acad Sci U S A. 1985;82(8):2468-2472. View Source
- [2] Thiele DL, Lipsky PE. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Blood. 1992;79(4):964-971. View Source
